(E)-3-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(o-tolyl)propanamide
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Overview
Description
(E)-3-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(o-tolyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidine ring, a dimethylamino group, and a benzylidene moiety, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(o-tolyl)propanamide typically involves multiple steps, including the formation of the thiazolidine ring and the introduction of the benzylidene and dimethylamino groups. Common synthetic routes may involve:
Formation of the Thiazolidine Ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzylidene Group: This step often involves a condensation reaction between an aldehyde and the thiazolidine ring.
Addition of the Dimethylamino Group: This can be done through nucleophilic substitution reactions using dimethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(o-tolyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce benzyl derivatives.
Scientific Research Applications
(E)-3-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(o-tolyl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or drug candidate.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (E)-3-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(o-tolyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(p-tolyl)propanamide: Similar structure with a para-tolyl group instead of an ortho-tolyl group.
(E)-3-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(m-tolyl)propanamide: Similar structure with a meta-tolyl group.
Uniqueness
The uniqueness of (E)-3-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(o-tolyl)propanamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ortho-tolyl group may impart distinct steric and electronic properties compared to its para- and meta- counterparts.
Properties
IUPAC Name |
3-[(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-15-6-4-5-7-18(15)23-20(26)12-13-25-21(27)19(29-22(25)28)14-16-8-10-17(11-9-16)24(2)3/h4-11,14H,12-13H2,1-3H3,(H,23,26)/b19-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIDRNSOAPAVJU-XMHGGMMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)CCN2C(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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